molecular formula C26H19Cl4NO4 B1265232 3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate

3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate

Cat. No. B1265232
M. Wt: 551.2 g/mol
InChI Key: ASAAZMYEEXPXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,6-dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate is a member of quinolines, a benzoate ester, a dichlorobenzene and a hemiacetal.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of functionalized quinoxalines, which demonstrates its utility in creating complex organic structures. These quinoxalines have various applications, including in the pharmaceutical industry (Klemme et al., 2016).
  • It has also been utilized in the preparation of 2-hydroxy-3, 6-dichlorobenzoates, showing its role in the formation of chemically significant intermediates (Xian-rui, 2008).

Antiproliferative and Antibacterial Properties

  • Some derivatives of this compound have been investigated for their antiproliferative properties, particularly against certain types of cancer cells (Choroba et al., 2019).
  • Additionally, related compounds have shown specific activity against anaerobic bacteria, indicating potential use in the development of new antibacterial agents (Dickens et al., 1991).

properties

Product Name

3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate

Molecular Formula

C26H19Cl4NO4

Molecular Weight

551.2 g/mol

IUPAC Name

[3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-1-hydroxy-1-methoxypropan-2-yl] 2,6-dichlorobenzoate

InChI

InChI=1S/C26H19Cl4NO4/c1-34-25(32)22(35-26(33)24-18(29)6-3-7-19(24)30)13-14-8-10-20-15(12-14)9-11-21(31-20)23-16(27)4-2-5-17(23)28/h2-12,22,25,32H,13H2,1H3

InChI Key

ASAAZMYEEXPXTE-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)OC(=O)C4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate
Reactant of Route 2
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate
Reactant of Route 3
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate
Reactant of Route 4
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate
Reactant of Route 5
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate
Reactant of Route 6
3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate

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